2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
CAS No.: 149771-24-4
Cat. No.: VC21104212
Molecular Formula: C7H5F3N2O2
Molecular Weight: 206.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149771-24-4 |
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Molecular Formula | C7H5F3N2O2 |
Molecular Weight | 206.12 g/mol |
IUPAC Name | 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid |
Standard InChI | InChI=1S/C7H5F3N2O2/c1-3-11-2-4(6(13)14)5(12-3)7(8,9)10/h2H,1H3,(H,13,14) |
Standard InChI Key | BECLGVAKEOAIAW-UHFFFAOYSA-N |
SMILES | CC1=NC=C(C(=N1)C(F)(F)F)C(=O)O |
Canonical SMILES | CC1=NC=C(C(=N1)C(F)(F)F)C(=O)O |
Introduction
Chemical Identity and Structure
2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid belongs to the pyrimidine class of heterocyclic compounds, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The compound is characterized by several distinct functional groups that define its chemical behavior and potential applications in various fields.
Chemical Nomenclature and Identification
The compound is officially designated as 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, with alternative names including 2-methyl-4-trifluoromethyl pyrimidine-5-formic acid and 5-Pyrimidinecarboxylic acid, 2-methyl-4-(trifluoromethyl)- . It is registered with the Chemical Abstracts Service (CAS) under the number 149771-24-4, providing a unique identifier for this specific chemical structure .
Structural Features
The molecular structure of 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid consists of a pyrimidine core with three key substituents:
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A methyl group at position 2
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A trifluoromethyl group (CF3) at position 4
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A carboxylic acid group (COOH) at position 5
The presence of these functional groups confers specific chemical properties to the compound. The trifluoromethyl group, in particular, contributes to the compound's lipophilicity and metabolic stability, features that are often exploited in medicinal chemistry to enhance drug-like properties.
Physical and Chemical Properties
2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid exhibits distinctive physicochemical characteristics that influence its handling, stability, and potential applications across various domains. These properties are summarized in Table 1 below.
Physical Properties
The compound exists as a solid at room temperature with specific thermal characteristics. It decomposes at temperatures above 211°C rather than melting cleanly, indicating complex thermal behavior typical of heterocyclic carboxylic acids .
Chemical Properties
From a chemical perspective, the carboxylic acid functional group imparts acidic properties to the compound, with a predicted pKa value of 1.96±0.36 . This relatively low pKa indicates strong acidity, which can be attributed to the electron-withdrawing effects of both the pyrimidine ring and the trifluoromethyl group that stabilize the conjugate base.
Property Table
Table 1: Physicochemical Properties of 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid
The acidic strength of 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid can be contextually understood by comparing it with other carboxylic acids. Its predicted pKa value of approximately 1.96 places it among the stronger organic acids, comparable to some substituted benzoic acids and stronger than most simple aliphatic carboxylic acids, which typically have pKa values ranging from 4-5 .
Structure-Activity Relationships
The structural features of 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid provide interesting perspectives on its potential biological activity and chemical reactivity.
Impact of Trifluoromethyl Group
The trifluoromethyl (CF3) substituent at position 4 significantly influences the compound's properties. In medicinal chemistry, CF3 groups are known to:
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Increase lipophilicity, potentially enhancing membrane permeability
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Improve metabolic stability by resisting enzymatic degradation
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Alter electronic properties of the molecule, affecting binding interactions with biological targets
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Occupy unique spatial volumes in receptor binding sites, potentially improving selectivity
Role of the Carboxylic Acid Group
The carboxylic acid functionality at position 5 provides:
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A site for hydrogen bonding interactions with potential biological targets
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A handle for derivatization to produce esters, amides, or other functional group transformations
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Acidic properties that may influence the compound's solubility profile and pharmacokinetic behavior
Future Research Directions
Based on the structural features and limited available data on 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, several promising research avenues can be identified.
Medicinal Chemistry Investigations
The unique combination of a pyrimidine scaffold with trifluoromethyl and carboxylic acid functionalities suggests potential for biological activity across multiple therapeutic areas:
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Kinase inhibition, given the precedent of pyrimidine-based compounds in this area
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Anti-inflammatory activity, potentially through novel mechanisms
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Anti-cancer applications, exploiting the privileged pyrimidine scaffold
Material Science Applications
Fluorinated heterocycles have found applications beyond medicinal chemistry, including in materials science. The compound's structural features might be exploited in:
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Polymer chemistry, as monomers or modifiers
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Coordination chemistry, taking advantage of the nitrogen atoms in the pyrimidine ring
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Electro-optical materials, where fluorinated aromatics often exhibit interesting properties
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